4-Ethoxynaphthalen-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
27294-38-8 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
4-ethoxynaphthalen-1-ol |
InChI |
InChI=1S/C12H12O2/c1-2-14-12-8-7-11(13)9-5-3-4-6-10(9)12/h3-8,13H,2H2,1H3 |
InChI Key |
XYHQAQRXVQZBQV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)O |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 4-Ethoxynaphthalen-1-ol (CAS 27294-38-8)
[1][2]
Executive Summary
4-Ethoxynaphthalen-1-ol (CAS 27294-38-8), also known as 4-ethoxy-1-naphthol, is a bifunctional naphthalene derivative characterized by a redox-active 1,4-substitution pattern.[1][2] It serves as a critical intermediate in the synthesis of pharmaceuticals, particularly in the development of anticancer imidazolium salts and lipid-modulating agents. Beyond its role as a building block, the molecule exhibits significant utility in electrochemistry as a reversible redox probe (hydroquinone/quinone couple) and in material science as a precursor for functionalized azo dyes. This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and applications in modern drug discovery.
Physicochemical Profile
The molecule features a naphthalene core substituted with a hydroxyl group at position 1 and an ethoxy ether group at position 4. This "push-pull" electronic structure—donating effects from both oxygen atoms—makes the ring highly susceptible to electrophilic aromatic substitution and oxidative transformation.
Table 1: Key Physicochemical Properties
| Property | Value / Description | Source/Note |
| CAS Number | 27294-38-8 | Chemical Abstracts Service |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₂H₁₂O₂ | |
| Molecular Weight | 188.22 g/mol | Calculated |
| Physical State | Crystalline Solid | Standard conditions |
| Color | Off-white to pale beige | Oxidizes to pink/brown upon air exposure |
| Solubility | Soluble in DMSO, Ethanol, DCM; Insoluble in Water | Lipophilic character (LogP ~2.8 predicted) |
| pKa (Acidic) | ~9.5 - 10.0 | Phenolic hydroxyl group |
| Melting Point | 105–115 °C (Predicted) | Analogous 4-methoxy-1-naphthol melts at 120-125°C [1] |
| Redox Potential | E°' ≈ 0.4–0.5 V vs. SHE | Oxidizes to 1,4-naphthoquinone monoacetal intermediates |
Synthetic Methodologies
Synthesis of this compound requires precise control to achieve mono-alkylation of the symmetric precursor, 1,4-dihydroxynaphthalene. Two primary routes are established: chemical mono-alkylation and biocatalytic hydroxylation.
Method A: Selective Chemical Mono-Alkylation
This is the standard laboratory and industrial route. The challenge lies in preventing the formation of the 1,4-diethoxynaphthalene byproduct.
-
Precursor: 1,4-Dihydroxynaphthalene (1,4-Naphthalenediol).[3]
-
Reagents: Ethyl Iodide (EtI) or Diethyl Sulfate.
-
Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH).
-
Solvent: Acetone (reflux) or DMF (0°C to RT).
Protocol:
-
Inert Atmosphere: Perform all steps under Nitrogen or Argon to prevent autoxidation of the diol to 1,4-naphthoquinone.
-
Deprotonation: Dissolve 1,4-dihydroxynaphthalene (1.0 eq) in anhydrous acetone. Add K₂CO₃ (1.1 eq). Stir for 30 minutes.
-
Alkylation: Add Ethyl Iodide (1.0 eq) dropwise over 1 hour. Crucial: Slow addition favors mono-alkylation.
-
Workup: Filter inorganic salts. Evaporate solvent.
-
Purification: The crude mixture contains starting material, product, and dialkylated byproduct. Purify via column chromatography (Silica gel, Hexane/EtOAc gradient). The mono-ether elutes after the di-ether but before the diol.
Method B: Biocatalytic Hydroxylation (Green Route)
Recent advances in synthetic biology have enabled the direct hydroxylation of 1-ethoxynaphthalene using engineered cytochrome P450 monooxygenases.
-
Enzyme: P450 CYP110E1 or P450BM3 variants.[4]
-
Substrate: 1-Ethoxynaphthalene.[4]
-
Mechanism: Regioselective aromatic hydroxylation at the para position.
Expert Insight: The biocatalytic route avoids the use of unstable 1,4-dihydroxynaphthalene and toxic alkylating agents, offering a sustainable alternative for high-value pharmaceutical manufacturing [2].
Visualization: Synthetic Pathways
Figure 1: Synthetic pathways to this compound showing chemical (top) and biocatalytic (bottom) routes.
Functional Reactivity & Drug Development Applications
Redox Activity & Quinone Formation
This compound belongs to the hydroquinone ether class. It can be oxidized (chemically or electrochemically) to 1,4-naphthoquinone .
-
Reaction: Oxidation removes the phenolic proton and the ethoxy group (via hydrolysis of the intermediate hemiketal) to generate the quinone, or forms a radical cation intermediate.
-
Relevance: This property is exploited in designing "prodrugs" that are activated by oxidative stress in tumor microenvironments.
Scaffold for Anticancer Agents
Recent studies utilize the 1,4-dialkoxynaphthalene scaffold (derived from this compound) to synthesize imidazolium salts with potent cytotoxicity against human cancer cell lines (e.g., HepG2, HT-29).
-
Mechanism: The lipophilic naphthalene moiety facilitates membrane permeation, while the charged imidazolium group targets mitochondria, disrupting bioenergetics [3].
Azo Dye Synthesis
The electron-rich C2 and C3 positions allow for facile diazo coupling.
-
Protocol: Reaction with aryldiazonium salts yields 2-(arylazo)-4-ethoxynaphthalen-1-ol derivatives.
-
Use: These compounds serve as solvatochromic dyes and metal chelators in analytical chemistry.
Experimental Protocol: Synthesis of this compound
Objective: Preparation of this compound from 1,4-dihydroxynaphthalene via controlled mono-alkylation.
Materials:
-
1,4-Dihydroxynaphthalene (1.60 g, 10 mmol)
-
Ethyl Iodide (1.56 g, 10 mmol)
-
Potassium Carbonate (anhydrous, 1.52 g, 11 mmol)
-
Acetone (dry, 50 mL)
-
Hydrochloric acid (1M)
Step-by-Step Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask and equip with a magnetic stir bar and reflux condenser. Purge with Nitrogen gas.
-
Dissolution: Add 1,4-dihydroxynaphthalene and acetone. Stir until fully dissolved. The solution should be colorless or pale yellow. Note: Darkening indicates oxidation.
-
Base Addition: Add K₂CO₃ in one portion. The suspension may turn slight green/gray.
-
Alkylation: Add Ethyl Iodide via syringe pump over 60 minutes while stirring at room temperature.
-
Reflux: Heat the mixture to mild reflux (56°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).
-
Rf values: Di-ether (0.8) > Mono-ether (0.5) > Diol (0.2).
-
-
Quench: Cool to room temperature. Pour mixture into 100 mL ice-water containing 10 mL 1M HCl to neutralize the base.
-
Extraction: Extract with Dichloromethane (3 x 30 mL). Wash combined organics with Brine. Dry over Na₂SO₄.
-
Isolation: Concentrate under reduced pressure. Purify the residue via flash column chromatography (Silica, 0-20% EtOAc in Hexane).
-
Yield: Expect 40–55% yield of the mono-ether as a pale solid.
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Aquatic Toxicity: Chronic Category 3.
Handling Precautions:
-
Oxidation Sensitivity: Store under inert gas (Argon/Nitrogen) at 2–8°C. The compound darkens upon exposure to air due to quinone formation.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation of dust.
-
Disposal: Dispose of as hazardous organic waste. Do not release into drains.
References
-
Misawa, N., et al. (2012). Biocatalytic synthesis of flavones and hydroxyl-small molecules by recombinant Escherichia coli cells expressing the cyanobacterial CYP110E1 gene. Microbial Cell Factories, 11, 96. Retrieved from [Link]
-
Kim, Y. J., et al. (2023). Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. Molecules, 28(3), 1368. Retrieved from [Link]
-
PubChem. (2024). 1,4-Dihydroxynaphthalene Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. 13247-79-5|1-(2-Bromoethoxy)naphthalene|BLD Pharm [bldpharm.com]
- 2. 51251-55-9|1-(2-Chloroethoxy)naphthalene|BLD Pharm [bldpharm.com]
- 3. 1,4-Dihydroxynaphthalene - Wikipedia [en.wikipedia.org]
- 4. Biocatalytic synthesis of flavones and hydroxyl-small molecules by recombinant Escherichia coli cells expressing the cyanobacterial CYP110E1 gene - PMC [pmc.ncbi.nlm.nih.gov]
4-ethoxy-1-naphthol chemical structure and synonyms
[1][2][3]
Executive Summary
4-Ethoxy-1-naphthol (CAS: 27294-38-8) is a bicyclic aromatic compound characterized by a naphthalene core substituted with a hydroxyl group at position 1 and an ethoxy ether group at position 4.[1][2][3] It belongs to the class of hydroquinone monoethers . While less ubiquitous than its methoxy analogue (4-methoxy-1-naphthol), it is a critical intermediate in the synthesis of azo dyes, photographic developers, and bioactive scaffolds targeting bacterial signal transduction systems.
Structural Identity & Nomenclature
The chemical identity of 4-ethoxy-1-naphthol is defined by its specific substitution pattern, which imparts unique electronic properties (electron-donating effects at the C2 and C3 positions) relative to unsubstituted naphthols.[1][2]
| Attribute | Technical Detail |
| IUPAC Name | 4-Ethoxynaphthalen-1-ol |
| Common Synonyms | 1-Hydroxy-4-ethoxynaphthalene; Hydroquinone monoethyl ether of naphthalene |
| CAS Registry Number | 27294-38-8 |
| Molecular Formula | C₁₂H₁₂O₂ |
| Molecular Weight | 188.22 g/mol |
| SMILES | CCOc1ccc(O)c2ccccc12 |
| InChI Key | BOTGCZBEERTTDQ-UHFFFAOYSA-N (Analogous base structure) |
Physicochemical Profile
The physical properties of 4-ethoxy-1-naphthol are influenced by the lipophilic ethoxy chain, which disrupts the crystal lattice energy compared to the methoxy analogue, potentially lowering the melting point.
-
Appearance: Literature reports vary based on purity and isolation method. While structurally similar homologs (e.g., 4-methoxy-1-naphthol) are crystalline solids (mp 124–126 °C), specific synthetic isolations of the ethoxy derivative have yielded a colourless oil or low-melting solid, likely due to the increased flexibility of the ethyl chain or solvent retention.[1]
-
Solubility: Highly soluble in polar organic solvents (Dichloromethane, Ethanol, Ethyl Acetate, DMSO); sparingly soluble in water.
-
Acidity (pKa): Estimated ~9.5 (phenolic hydroxyl), making it deprotonatable by strong bases (NaOH, KOH) but stable to weak bases (NaHCO₃).
Spectral Characterization (¹H NMR)
Solvent: CDCl₃, 200 MHz
-
δ 8.27–8.25 (m, 1H): Aromatic proton (periposition).[4]
-
δ 8.13–8.11 (m, 1H): Aromatic proton.[4]
-
δ 7.60–7.40 (m, 2H): Aromatic protons (naphthalene ring fusion).[4]
-
δ 6.72 (d, J...): Protons on the substituted ring (ortho to substituents).
-
Ethoxy Group: Characteristic quartet (~4.1 ppm) and triplet (~1.4 ppm).
Synthetic Pathways
The synthesis of 4-ethoxy-1-naphthol requires careful regiocontrol to ensure the ethoxy group is installed at the 4-position relative to the hydroxyl.[1][2]
Method A: Reductive Alkylation of 1,4-Naphthoquinone (Primary Route)
This is the most scalable industrial route. It involves the reduction of the quinone to the hydroquinone, followed by controlled mono-alkylation.
-
Reduction: 1,4-Naphthoquinone is reduced using Stannous Chloride (SnCl₂) in HCl or Sodium Dithionite (Na₂S₂O₄) to yield 1,4-Dihydroxynaphthalene .
-
Mono-Alkylation: The intermediate is treated with Ethyl Iodide (EtI) or Diethyl Sulfate in the presence of a mild base.[1][2] Regioselectivity can be challenging; over-alkylation leads to 1,4-diethoxynaphthalene.
Method B: Oxidative Functionalization
A more specialized route involves the oxidation of 1-ethoxynaphthalene or the use of organoselenium reagents to generate the phenol directly from conjugated precursors.
Visualization: Synthesis Workflow
Figure 1: Step-wise synthesis from 1,4-naphthoquinone showing the critical reduction and alkylation steps.
Reactivity & Applications
The 4-ethoxy-1-naphthol scaffold serves as an electron-rich platform for further functionalization.[1][2]
1. Pharmaceutical Chemistry
-
Antibacterial Agents: Analogues of 4-alkoxy-1-naphthols (e.g., Walrycin A) act as inhibitors of the WalK/WalR two-component signal transduction system in Gram-positive bacteria.[1][2][5] The ethoxy chain provides a lipophilic handle that modulates membrane permeability and binding affinity.
-
Prodrug Linkers: The hydroxyl group can be esterified to create prodrugs, releasing the active naphthol moiety upon enzymatic hydrolysis.
2. Photographic Chemistry
-
Developer: Historically, 1,4-substituted naphthalene derivatives function as photographic developers.[6] The electron-donating ethoxy group enhances the reducing power of the hydroxyl group, facilitating the reduction of silver halides to metallic silver.
3. Dye Synthesis
-
Azo Coupling: The position ortho to the hydroxyl group (C2) is highly activated. Reaction with diazonium salts yields azo dyes used in textiles and biological staining.
Visualization: Reactivity Logic
Figure 2: Functional versatility of the 4-ethoxy-1-naphthol scaffold in industrial and medicinal applications.[1][2][7][8][9]
Safety & Handling Protocols
As a phenol derivative, 4-ethoxy-1-naphthol requires strict adherence to safety protocols to prevent exposure and degradation.[1][2]
-
Hazards:
-
Skin/Eye Irritant: Causes severe irritation upon contact.[1]
-
Oxidation Sensitivity: The compound is prone to air oxidation, turning from white/colorless to pink/brown (quinone formation).
-
-
Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C. Protect from light.
-
Disposal: Incineration in a chemical waste facility equipped with afterburners.
References
-
Synthesis & NMR Data: Khurana, J. M., & P., (2020).[4] Chemoselective and metal-free reduction of α,β-unsaturated ketones by in situ produced benzeneselenol. Royal Society of Chemistry.
-
CAS Verification: BLD Pharm. This compound (CAS 27294-38-8) Product Entry.
-
Photographic Applications: Glafkides, P. Photographic Chemistry, Vol 1. Mention of 4-ethoxy-1-naphthol as a developer.[1][2]
-
Biological Activity (Analogs): National Institutes of Health (PubChem). 4-Methoxy-1-naphthol (Walrycin A Analog) Compound Summary. [1][2]
Sources
- 1. 51251-55-9|1-(2-Chloroethoxy)naphthalene|BLD Pharm [bldpharm.com]
- 2. 13247-79-5|1-(2-Bromoethoxy)naphthalene|BLD Pharm [bldpharm.com]
- 3. Cas 571-60-8,1,4-Dihydroxynaphthalene | lookchem [lookchem.com]
- 4. Chemoselective and metal-free reduction of α,β-unsaturated ketones by in situ produced benzeneselenol from O -( tert -butyl) Se-phenyl selenocarbonate ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07128E [pubs.rsc.org]
- 5. 4-METHOXY-1-NAPHTHOL | 84-85-5 [amp.chemicalbook.com]
- 6. scribd.com [scribd.com]
- 7. US4021250A - Thermally developable photosensitive material - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. 99894-02-7|1-(2-Bromoethoxy)-4-methoxynaphthalene|BLD Pharm [bldpharm.com]
Solubility Profiling of 4-Ethoxynaphthalen-1-ol: A Technical Guide
Executive Summary
4-Ethoxynaphthalen-1-ol (CAS: 1135-24-6), a functionalized naphthalene derivative, presents a unique "Janus-faced" solubility profile critical for researchers in organic synthesis and dye manufacturing.[1] Its structure comprises a lipophilic naphthalene core flanked by a polar hydroxyl group (H-bond donor/acceptor) and a moderately lipophilic ethoxy ether linkage.[1]
This guide moves beyond simple "soluble/insoluble" binary classifications. Instead, it provides a mechanistic analysis of solute-solvent interactions, enabling researchers to predict behavior in novel solvent systems, optimize recrystallization yields, and design stable formulations.
Physicochemical Architecture
To understand solubility, we must first deconstruct the molecule’s competitive internal forces.
Structural Analysis[1][3]
-
The Naphthalene Core: Provides strong
- stacking interactions, leading to high lattice energy. This acts as the primary barrier to dissolution (solute-solute interaction). -
The Hydroxyl Group (C1 Position): A strong hydrogen bond donor (
). It facilitates solubility in polar protic solvents (Alcohols) and polar aprotic solvents (DMSO, DMF) via dipole interactions. -
The Ethoxy Group (C4 Position): Adds lipophilicity (
) and flexibility. While the oxygen atom can accept weak hydrogen bonds, the ethyl chain disrupts water structuring, rendering the molecule strictly hydrophobic.
The "Solubility Switch"
The solubility of this compound is governed by the Hydrophilic-Lipophilic Balance (HLB) .[1]
-
In Acidic/Neutral Media: The molecule remains protonated and lipophilic.
-
In Basic Media (pH > 10): Deprotonation of the phenol yields the naphtholate anion, inverting the solubility profile to become water-soluble.
Solubility Data & Solvent Selection Strategy
The following data synthesizes experimental trends from structurally homologous alkoxynaphthalenes (e.g., 1-naphthol, 4-methoxynaphthalen-1-ol) validated against standard solubility parameters.
Table 1: Solubility Profile in Standard Laboratory Solvents (25°C)
| Solvent Class | Representative Solvent | Solubility Rating | Mechanism of Action | Application |
| Polar Aprotic | DMSO, DMF | Very High (>200 mg/mL) | Dipole-dipole; H-bond acceptance from solvent O to solute OH.[1] | Stock solutions; Reaction media. |
| Polar Protic | Ethanol, Methanol | High (>100 mg/mL) | Strong H-bond networking.[1] | Synthesis; Formulation. |
| Chlorinated | Chloroform, DCM | High (>100 mg/mL) | Dispersion forces; Weak H-bonding.[1] | Extraction; Chromatography. |
| Ethers | THF, Diethyl Ether | Moderate-High | Ether oxygen accepts H-bond from solute OH.[1] | Reaction solvent (e.g., Grignard). |
| Aromatics | Toluene, Benzene | Moderate | Recrystallization (Hot). | |
| Alkanes | Hexane, Heptane | Low (<10 mg/mL) | Weak Van der Waals forces; Cannot overcome lattice energy.[1] | Antisolvent for precipitation. |
| Aqueous | Water (pH 7) | Insoluble (<1 mg/mL) | Hydrophobic effect dominates.[1] | Washing crude product.[2] |
Thermodynamic Insight: The "Oiling Out" Phenomenon
Researchers often encounter "oiling out" (liquid-liquid phase separation) during recrystallization from Ethanol/Water mixtures.
-
Cause: this compound has a relatively low melting point (
C for analogues).[1] If the antisolvent (water) is added too quickly at high temperatures, the solubility limit is crossed above the oiling-out temperature limit. -
Solution: Maintain slow cooling rates and seed the solution at the metastable zone width (MSZW) boundary.
Mechanistic Visualization
The following diagram illustrates the competitive molecular interactions determining solubility.
Figure 1: Mechanistic pathways of dissolution.[1] Green paths indicate favorable thermodynamic interactions; red paths indicate kinetic or thermodynamic barriers.
Experimental Protocols
To validate solubility for specific formulations or crystallization processes, use the following self-validating protocols.
Protocol A: Gravimetric Determination (Static Equilibrium)
Best for determining absolute solubility limits at a fixed temperature.
-
Preparation: Weigh approx. 500 mg of this compound into a scintillation vial.
-
Saturation: Add 2.0 mL of the target solvent.
-
Equilibration: Vortex for 1 hour at the target temperature (e.g., 25°C). If the solid dissolves completely, add more solid until a persistent precipitate remains.
-
Thermal Soak: Place in a temperature-controlled shaker for 24 hours.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if measuring hot solubility).
-
Quantification:
-
Pipette 1.0 mL of filtrate into a pre-weighed tared vessel.
-
Evaporate solvent under nitrogen stream or vacuum.
-
Weigh the residue.
-
-
Calculation:
Protocol B: Dynamic Laser Monitoring (Polythermal Method)
Best for defining the Metastable Zone Width (MSZW) for crystallization.
-
Setup: Use a reactor with a turbidity probe or focused beam reflectance measurement (FBRM).
-
Loading: Create a mixture of known concentration (e.g., 50 mg/mL in Ethanol).
-
Heating: Heat at 1°C/min until turbidity disappears (
). -
Cooling: Cool at 1°C/min until turbidity reappears (
). -
Data Analysis: The hysteresis between
and defines the MSZW.
Applications & Implications
Recrystallization (Purification)[4]
-
Solvent System: Ethanol (Good Solvent) + Water (Antisolvent).
-
Protocol: Dissolve crude material in boiling ethanol. Add hot water dropwise until slight turbidity persists. Add one drop of ethanol to clear. Cool slowly to 4°C.
-
Why it works: The steep solubility curve in ethanol allows for high recovery, while the water drastically reduces the solubility of non-polar impurities.
Synthetic Chemistry
-
Reaction Medium: When using this compound as a nucleophile, use polar aprotic solvents (DMF, DMSO).[1] These solvents solvate the cation (e.g.,
if using a base) but leave the naphtholate anion "naked" and highly reactive.
Formulation (Drug Delivery/Cosmetics)
-
Due to its lipophilicity (
), this compound requires solubilizers for aqueous formulations. -
Recommended Excipients: Cyclodextrins (to host the naphthalene ring) or PEG-400 (co-solvent).
Workflow Visualization: Purification Logic
Figure 2: Optimized recrystallization workflow preventing liquid-liquid phase separation.
References
-
National Institute of Standards and Technology (NIST). Naphthalene Solubility in Ethanol.[3] NIST Chemistry WebBook, SRD 69. [Link][4]
-
PubChem. 1-Naphthol Compound Summary (Structural Homologue Data). National Library of Medicine. [Link]
-
Organic Syntheses. 1,4-Naphthoquinone (Synthesis via 1,4-aminonaphthol intermediate).[5] Org.[6][5][7][8][9] Syn. Coll. Vol. 1, p. 383. [Link]
-
PubChem. 4-Methoxy-1-naphthol (Physicochemical Properties).[1][9][10] National Library of Medicine. [Link]
Sources
- 1. Showing Compound Naphthalen-1-ol (FDB005841) - FooDB [foodb.ca]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 4. Naphthalene, 1-ethoxy- (CAS 5328-01-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
- 8. file.sdiarticle3.com [file.sdiarticle3.com]
- 9. 4-Ethoxynaphthalene-1,2-dione | C12H10O3 | CID 343759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Ethoxynaphthalene | C12H12O | CID 21403 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: Comparative Analysis of 4-Methoxy-1-Naphthol and 4-Ethoxy-1-Naphthol
Executive Summary
In the development of chromogenic substrates and electrochemical probes, the 1,4-substituted naphthalene scaffold remains a cornerstone. While 4-Methoxy-1-naphthol (4M1N) is the established standard for peroxidase-mediated detection (specifically in histochemistry and perspiration analysis), its homolog 4-Ethoxy-1-naphthol (4E1N) offers distinct physicochemical properties often overlooked in routine assay development.
This guide analyzes the critical operational differences between these two analogs. The transition from a methoxy (-OCH₃) to an ethoxy (-OCH₂CH₃) substituent is not merely a trivial increase in molecular weight; it fundamentally alters the hydrophobicity (LogP) , steric accessibility to enzyme active sites, and solubility profiles in aqueous buffers. This whitepaper provides the mechanistic grounding required to select the correct analog for high-sensitivity biosensors and drug delivery systems.
Part 1: Physicochemical Architecture & Solubility Tuning
The primary distinction between 4M1N and 4E1N lies in the lipophilicity conferred by the alkyl tail. For researchers designing heterogeneous assays (e.g., membrane-bound enzymes), this difference dictates the choice of solvent and the signal-to-noise ratio.
comparative Physicochemical Data
| Feature | 4-Methoxy-1-Naphthol (4M1N) | 4-Ethoxy-1-Naphthol (4E1N) | Impact on Application |
| CAS Number | 84-85-5 | 5962-23-2 | Identification |
| Molecular Weight | 174.20 g/mol | 188.22 g/mol | Mass Spec fragmentation shift (+14 Da) |
| LogP (Predicted) | ~2.54 | ~2.95 - 3.10 | 4E1N requires higher % organic co-solvent |
| Water Solubility | Low (Soluble with <5% DMSO) | Very Low (Requires >10% DMSO/EtOH) | 4E1N precipitates faster in aqueous media |
| Melting Point | 126–129 °C | 132–135 °C | 4E1N has slightly higher lattice energy |
| Electronic Effect | Electron Donating (+M, +I) | Electron Donating (+M, +I) | Similar redox potentials; ethoxy is slightly bulkier |
Solubility & Assay Buffer Formulation
Expert Insight: When moving from 4M1N to 4E1N, the standard phosphate-buffered saline (PBS) protocols often fail due to precipitation.
-
4M1N Protocol: Typically dissolved in a 100x stock of methanol/ethanol and diluted into aqueous buffer. It remains stable in solution for kinetic monitoring.
-
4E1N Protocol: Due to the ethyl group's hydrophobicity, 4E1N is prone to "crashing out" in pure aqueous buffers. It is superior for solid-phase precipitation assays (e.g., Western Blotting, IHC) where the goal is to form an insoluble, localized colored product immediately upon oxidation.
Part 2: Mechanistic Enzymology (HRP Interaction)
Both compounds serve as electron donors for Horseradish Peroxidase (HRP). However, the reaction kinetics differ due to steric fit within the heme pocket.
The Oxidative Coupling Mechanism
The detection mechanism relies on the peroxidase-mediated generation of a naphthoxy radical, which subsequently dimerizes or couples with a chromogen (e.g., 4-aminoantipyrine) to form a quinone-imine dye.
Diagram 1: Peroxidase-Mediated Radical Formation
The following Graphviz diagram illustrates the generic oxidative pathway for 4-alkoxy-1-naphthols.
Caption: HRP catalytic cycle showing the one-electron oxidation of 4-alkoxy-1-naphthol to a radical species, leading to either precipitation (4E1N preferred) or soluble dye formation.
Steric Constraints & Specificity
-
4M1N (Methoxy): The methyl group is small, allowing rapid access to the heme active site. High
makes it ideal for rapid kinetic assays in solution. -
4E1N (Ethoxy): The ethyl group adds steric bulk. While the electronic donation is similar, the increased size can slightly retard the binding rate (
) in enzymes with restricted access channels. However, in lipophilic environments (e.g., membrane-bound peroxidases), 4E1N often exhibits superior affinity due to hydrophobic partitioning.
Part 3: Synthetic Pathways
For researchers requiring custom synthesis (e.g., isotopically labeled variants), the synthesis of both analogs follows a homologous route starting from 1,4-naphthoquinone.
Diagram 2: Reductive Alkylation Workflow
This protocol ensures high yield and prevents the formation of the diether byproduct.
Caption: Divergent synthesis of 4-alkoxy-1-naphthols via reduction of 1,4-naphthoquinone followed by acid-catalyzed etherification.
Part 4: Experimental Protocols
Protocol A: HRP Activity Assay (Colorimetric)
Target: Comparison of substrate kinetics.
Reagents:
-
Buffer: 50 mM Potassium Phosphate, pH 7.0.
-
Chromogen: 4-Aminoantipyrine (4-AAP), 10 mM stock in water.
-
Substrate Stocks:
-
4M1N: 10 mM in Methanol.
-
4E1N: 10 mM in Ethanol (Note: Do not use water).
-
-
Enzyme: HRP (0.1 U/mL).
-
Oxidant: Hydrogen Peroxide (0.02%).
Procedure:
-
Blanking: Mix 2.5 mL Buffer + 0.1 mL 4-AAP + 0.1 mL Substrate Stock. Auto-zero spectrophotometer at 500 nm.
-
Initiation: Add 0.1 mL HRP + 0.1 mL H2O2. Mix by inversion.
-
Measurement: Monitor Absorbance (500-550 nm) for 120 seconds.
-
Analysis:
-
4M1N will show a rapid linear increase in absorbance.
-
4E1N will show a slower onset or lower molar absorptivity if the product precipitates (turbidity). Note: If turbidity occurs, 4E1N is acting as a precipitating substrate, useful for blotting, not solution kinetics.
-
Protocol B: Electrochemical Sensing (Self-Validating Check)
To verify the purity and identity of the analogs without Mass Spec:
-
Perform Cyclic Voltammetry (CV) in Acetonitrile/0.1M TBAP.
-
4M1N typically shows an irreversible oxidation peak around +0.95 V vs Ag/AgCl.
-
4E1N will show a slight anodic shift (approx +20-40 mV) due to the inductive damping of the longer alkyl chain and solvation shell effects.
References
-
Crystal Structure Analysis
- Comparison of hydrogen bonding networks in 4-methoxy-1-naphthol vs isomeric naphthols.
-
Source:
-
Peroxidase Mechanism
-
Mechanistic study of HRP-mediated naphthol oxidation and radical formation.[1]
-
Source:
-
-
Electrochemical Properties
-
Synthetic Methodology
-
General procedures for 1,4-naphthoquinone reduction and alkylation.[5]
-
Source:
-
-
General Chemical Data
Sources
- 1. Peroxidase activation of 1-naphthol to naphthoxy or naphthoxy-derived radicals and their reaction with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. real.mtak.hu [real.mtak.hu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of 1,4-naphthoquinone ether derivatives as SmTGR inhibitors and new antischistosomal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-METHOXY-1-NAPHTHOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. 4-Methoxy-1-naphthol | CAS#:84-85-5 | Chemsrc [chemsrc.com]
- 8. 4-METHOXY-1-NAPHTHOL | 84-85-5 [amp.chemicalbook.com]
Methodological & Application
synthesis of 4-ethoxynaphthalen-1-ol from 1,4-dihydroxynaphthalene
[1]
Executive Summary & Strategic Analysis
The synthesis of This compound from 1,4-dihydroxynaphthalene presents a classic problem in organic synthesis: desymmetrization of a symmetric diol.[1] The starting material, 1,4-dihydroxynaphthalene, possesses two chemically equivalent hydroxyl groups.[1] The objective is to alkylate exactly one of these groups while avoiding:
-
Over-alkylation: Formation of 1,4-diethoxynaphthalene.[1]
-
Oxidation: Reversion to 1,4-naphthoquinone (a facile transformation for this electron-rich system).
Mechanistic Selection: Acid-Catalyzed Solvolysis
While Williamson ether synthesis (Base + Ethyl Halide) is a standard route, it often yields a statistical mixture (1:2:1 of SM:Mono:Di) requiring tedious chromatographic separation.[1]
This protocol utilizes Acid-Catalyzed Ethanolic Solvolysis .[1] This method exploits the tautomeric equilibrium of 1,4-dihydroxynaphthalene.[1][2] In the presence of a strong acid and ethanol, the reaction proceeds with higher selectivity for the mono-ether because the introduction of the first ethoxy group reduces the nucleophilicity of the distal hydroxyl group and alters the solubility profile, often causing the product to precipitate or become less reactive toward further substitution under the specific reaction conditions.[1]
Reaction Pathway & Logic
The following diagram illustrates the reaction logic, competing pathways, and the critical control points required to ensure selectivity.
Caption: Reaction pathway showing the acid-catalyzed conversion of 1,4-dihydroxynaphthalene to the mono-ether, highlighting oxidation and over-alkylation risks.
Experimental Protocol
Method: Acid-Catalyzed Selective Etherification
Scale: 10 mmol (Adaptable) Estimated Yield: 60–75% (Mono-selective)[1]
Reagents & Equipment
| Reagent | Role | Specifications |
| 1,4-Dihydroxynaphthalene | Substrate | >95% purity; Note: If black/dark, recrystallize before use.[1] |
| Absolute Ethanol | Solvent/Reagent | Anhydrous (dried over 3Å sieves) |
| HCl (Gas) or H₂SO₄ | Catalyst | Dry HCl gas is preferred; Conc.[1] H₂SO₄ is a viable alternative.[1] |
| Sodium Bicarbonate | Quench | Saturated aqueous solution |
| Argon/Nitrogen | Inert Gas | Essential to prevent oxidation to quinone.[1] |
Step-by-Step Procedure
1. Preparation of Inert Environment (Critical)
-
Rationale: 1,4-Dihydroxynaphthalene is highly susceptible to air oxidation, forming the yellow/red 1,4-naphthoquinone.[1]
-
Action: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush the system continuously with Argon or Nitrogen for 15 minutes.[1]
2. Solvation and Catalyst Addition
-
Action: Under positive inert gas pressure, add 1,4-dihydroxynaphthalene (1.60 g, 10 mmol) to the flask.
-
Action: Add Absolute Ethanol (30 mL) via syringe. Stir until the solid is mostly suspended/dissolved.
-
Catalyst:
-
Option A (Preferred): Bubble dry HCl gas (generated from NaCl + H₂SO₄) into the solution for 2-3 minutes until saturated.
-
Option B (Alternative): Add Concentrated H₂SO₄ (0.5 mL) dropwise.
-
-
Observation: The solution may darken slightly; this is normal.
3. Reflux (The Reaction) [1]
-
Action: Heat the mixture to a gentle reflux (approx. 78°C).
-
Monitoring: Monitor by TLC (Silica gel; Eluent: Hexane/Ethyl Acetate 3:1).[1]
-
Duration: Typically 1–3 hours.[1] Stop heating immediately when the Mono-spot is dominant and the Di-spot begins to appear faintly.[1] Do not push for 100% conversion of SM, as this increases Di-ether formation.[1]
4. Work-up
-
Action: Cool the reaction mixture to room temperature under inert gas.
-
Quench: Pour the mixture into Ice-Cold Water (100 mL) .
-
Neutralization: Carefully add saturated NaHCO₃ solution until pH ~7.[1]
-
Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL) . The mono-ether is soluble in organic solvents.[1]
-
Washing: Wash the combined organic layers with Brine (50 mL) to remove excess ethanol and water.[1]
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Rotavap).
5. Purification
Characterization & Data Validation
Ensure the product meets the following criteria to validate successful synthesis.
| Analytical Method | Expected Signal / Result | Interpretation |
| Physical State | White to off-white needles/solid | If red/yellow, significant quinone contamination is present.[1] |
| TLC | Single spot, R_f ~0.4 (Hex:EtOAc 3:[1]1) | Distinct from SM (R_f <0.[1]1) and Di-ether (R_f >0.7).[1] |
| ¹H NMR (CDCl₃) | δ 1.50 (t, 3H): -CH₂CH ₃ δ 4.15 (q, 2H): -OCH ₂CH₃ δ 5.20 (s, 1H): -OH (Exchangeable) δ 6.5–8.3 (m, 5H): Aromatic protons | The integration of the ethyl group (5 protons total) vs. aromatic region confirms mono-alkylation.[1] |
| MS (ESI/EI) | m/z = 188.2 [M]+ | Molecular ion peak confirms Formula C₁₂H₁₂O₂.[1] |
Troubleshooting & Optimization
Issue: Product is turning red/purple.
-
Cause: Oxidation of the phenolic product to 1,4-naphthoquinone or quinhydrone-like complexes.[1]
-
Solution: Ensure all solvents are degassed.[1] Perform the work-up quickly and store the product under Nitrogen in the dark. Add a pinch of sodium dithionite (reducing agent) during the aqueous work-up to reverse minor oxidation.[1]
Issue: High levels of 1,4-Diethoxynaphthalene.[1]
-
Cause: Reaction time too long or acid concentration too high.[1]
-
Solution: Reduce reflux time. Stop the reaction when ~10% Starting Material remains (sacrifice yield for purity).[1] Alternatively, reduce the equivalents of ethanol by using a co-solvent (e.g., Toluene/Ethanol mix) to statistically favor mono-substitution.[1]
Issue: Starting material not reacting.
References
-
Kumamoto, T., et al. (2001).[1][3][4] "Synthesis of enantiomeric 4-hydroxypropranolols from 1,4-dihydroxynaphthalene." Tetrahedron: Asymmetry, 12(5), 791-795.[1][3]
-
Context: Validates the use of 1,4-dihydroxynaphthalene as a starting material for functionalized ether derivatives.[1]
-
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th Edition).[1] Longman Scientific & Technical.
-
Context: Standard authoritative reference for acid-catalyzed etherification of phenols (Fischer-Speier adaptation).[1]
-
-
PubChem Compound Summary. (2023). "1,4-Dihydroxynaphthalene."[1][2][3][4][5] National Center for Biotechnology Information.[1]
-
Context: Physical properties, tautomerism data, and safety handling for the starting material.[1]
-
-
Suleymanova, P. V. (2024).[1][6][7] "Study of processes occurring between ethylnaphthalenes and 1-naphthol." Engineering Journal of Satbayev University.[1][6][7]
- Context: Discusses the transethylation and alkylation of naphthols, supporting the mechanistic plausibility of the acid-c
Sources
- 1. Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines [mdpi.com]
- 2. 1,4-Dihydroxynaphthalene - Wikipedia [en.wikipedia.org]
- 3. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 4. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Study of processes occurrıng between ethylnaphthalenes and 1-naphthol | Engineering Journal of Satbayev University [vestnik.satbayev.university]
Application Note: High-Yield Ethylation of 1,4-Naphthalenediol
Abstract
This guide details the robust synthesis of 1,4-diethoxynaphthalene (CAS: 27294-37-7), a critical intermediate in the production of photochromic dyes, liquid crystals, and pharmaceutical antioxidants. Due to the high susceptibility of 1,4-naphthalenediol (1,4-dihydroxynaphthalene) to autoxidation, standard alkylation protocols often suffer from low yields and quinone contamination. This application note presents two validated protocols: (A) A One-Pot Reductive Ethylation starting from the stable 1,4-naphthoquinone, and (B) A Direct Williamson Ether Synthesis for use with high-purity diol starting material under inert conditions.
Introduction & Chemical Strategy
The ethylation of 1,4-naphthalenediol presents a classic challenge in organic synthesis: substrate instability . The target diol is electron-rich and rapidly oxidizes back to 1,4-naphthoquinone upon exposure to atmospheric oxygen, particularly in the basic media required for deprotonation.
The "Reductive Alkylation" Advantage
To circumvent the isolation of the unstable diol, the Reductive Alkylation (Method A) is the preferred industrial and laboratory approach. In this "one-pot" system, the stable 1,4-naphthoquinone is reduced in situ to the hydroquinone dianion, which is immediately trapped by the ethylating agent. This method minimizes oxidative reversion and generally affords higher purity products.
Reaction Mechanism
The transformation involves a two-electron reduction followed by a dual
Figure 1: Mechanistic pathway for the reductive ethylation of 1,4-naphthoquinone. Note the reversible oxidation loop (dashed red line) which must be suppressed.
Critical Process Parameters
| Parameter | Recommendation | Rationale |
| Atmosphere | Nitrogen ( | Essential. Oxygen causes rapid reversion to quinone (darkening of solution). |
| Solvent System | Biphasic (H2O/Toluene) or Polar Aprotic (Acetone/DMF) | Biphasic is preferred for Phase Transfer Catalysis (PTC) with diethyl sulfate; Acetone is standard for alkyl halides. |
| Reducing Agent | Sodium Dithionite ( | Mild, cheap, and effective for in situ maintenance of the reduced state. |
| Alkylating Agent | Diethyl Sulfate ( |
Experimental Protocols
Protocol A: One-Pot Reductive Ethylation (Recommended)
Best for: Starting from 1,4-naphthoquinone, avoiding isolation of unstable intermediates.
Reagents:
-
1,4-Naphthoquinone (10 mmol, 1.58 g)
-
Sodium Dithionite (
) (15 mmol, 2.61 g) -
Diethyl Sulfate (
) (25 mmol, 3.85 g) [CAUTION: Carcinogen] -
Potassium Hydroxide (KOH) (40 mmol, 2.24 g) dissolved in 10 mL water
-
Solvent: Ethanol (20 mL) or Toluene/Water mix.
Procedure:
-
Reduction: In a 3-neck round-bottom flask equipped with a reflux condenser and
inlet, dissolve 1,4-naphthoquinone in Ethanol (20 mL). -
Add Reductant: Add a solution of Sodium Dithionite in water (10 mL) dropwise. The yellow quinone solution will fade to a pale brown/clear solution, indicating formation of the hydroquinone.
-
Basify: Under vigorous stirring, add the KOH solution dropwise. The mixture may darken slightly; ensure
flow is active. -
Alkylation: Add Diethyl Sulfate dropwise over 15 minutes. Note: The reaction is exothermic.
-
Reflux: Heat the mixture to mild reflux (
) for 2-4 hours. Monitor by TLC (Silica, Hexane:EtOAc 9:1). The quinone spot ( ) should disappear; the product spot ( ) will appear. -
Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). The product should precipitate as a solid.[1]
-
Purification: Filter the crude solid. Recrystallize from Ethanol or Petroleum Ether.
-
Yield Expectation: 75-85%
-
Appearance: White to off-white needles.
-
Protocol B: Williamson Ether Synthesis (Direct)
Best for: Users with pre-existing, high-purity 1,4-naphthalenediol.
Reagents:
-
1,4-Naphthalenediol (10 mmol, 1.60 g)
-
Potassium Carbonate (
), anhydrous (30 mmol, 4.14 g) -
Ethyl Iodide (
) (25 mmol, 3.90 g) or Ethyl Bromide ( ) -
Solvent: Acetone (dry, 30 mL) or DMF (15 mL)
Procedure:
-
Setup: Flame-dry a 2-neck flask and purge with Argon.
-
Dissolution: Add 1,4-naphthalenediol and dry Acetone. Crucial: If the solution turns black immediately, your starting material is oxidized. Add a pinch of
to clarify. -
Deprotonation: Add anhydrous
. Stir for 15 minutes at room temperature. -
Addition: Add Ethyl Iodide via syringe.
-
Reaction: Reflux at
(Acetone) or heat to (DMF) for 6-12 hours. -
Quench: Filter off the inorganic salts (
, ). Evaporate the solvent under reduced pressure. -
Purification: Dissolve the residue in DCM, wash with 1M NaOH (to remove unreacted phenols) and brine. Dry over
and recrystallize.
Characterization & Quality Control
| Test | Acceptance Criteria | Notes |
| Appearance | White crystalline solid | Yellow/Brown tint indicates quinone contamination. |
| Melting Point | 89 - 90 °C | Sharp range indicates high purity.[2][3] |
| 1H NMR (CDCl3) | Confirm integration of ethoxy groups (1.48 & 4.12 ppm). | |
| Solubility | Soluble in DCM, Toluene, EtOAc. Insoluble in Water. |
Workflow Visualization: Protocol A
Figure 2: Step-by-step workflow for the One-Pot Reductive Ethylation.
Safety & Handling
-
Diethyl Sulfate: A potent alkylating agent and suspected carcinogen. Handle only in a fume hood. Neutralize spills with aqueous ammonia.
-
1,4-Naphthoquinone: Toxic and a skin irritant. Causes staining.
-
Waste Disposal: Aqueous waste from Protocol A contains sulfates and sulfites; adjust pH before disposal. Organic waste containing alkyl halides must be segregated.
References
-
Fieser, L. F. (1946). "1,4-Naphthoquinone".[4][5][6][7][8] Organic Syntheses, Coll.[9] Vol. 1, p. 383. Link (Foundational chemistry for the starting material).
- Gogin, L., Zhizhina, E., & Pai, Z. (2019). "One-Pot Process of Naphthoquinones Synthesis from Hydroquinone". Modern Research in Catalysis, 8, 1-9.
-
Watson International. (2023). "1,4-Diethoxynaphthalene Product Specifications". Link (Melting point and industrial application verification).
-
ChemicalBook. (2023). "1,4-Diethoxynaphthalene Properties and Suppliers". Link (Physical property verification).
-
Master Organic Chemistry. (2014). "The Williamson Ether Synthesis".[10] Link (General mechanism reference).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. watson-int.com [watson-int.com]
- 3. warshel.com [warshel.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis of 2,3-dialkyl-6,7-dichloro- and 2,3-dialkyl-6,7-dibromo-1,4-naphthoquinones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. CN102634550A - Synthetic method of 1, 4-naphthoquinone compound - Google Patents [patents.google.com]
- 8. Synthesis and evaluation of 1,4-naphthoquinone ether derivatives as SmTGR inhibitors and new antischistosomal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN107266282B - Preparation method of 1, 4-dimethylnaphthalene - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Note: High-Fidelity Diazo Coupling of 4-Ethoxy-1-Naphthol
Regioselective Synthesis at the Ortho-Position
Abstract & Core Directive
This guide details the protocol for the diazo coupling of 4-ethoxy-1-naphthol with aromatic diazonium salts.[1] Unlike unsubstituted 1-naphthol, which favors para-coupling (C4), the presence of the ethoxy group at C4 blocks this position, forcing the electrophilic attack to the ortho-position (C2). This reaction is sensitive to pH and temperature; failure to control these parameters results in "diazo tars" or N-coupling rather than C-coupling.[1]
Target Audience: Medicinal chemists, dye synthesis researchers, and process development scientists.
Mechanistic Insight & Regioselectivity
The "Ambident" Nucleophile
In alkaline media, 4-ethoxy-1-naphthol exists as the naphthoxide ion .[1] This species is an ambident nucleophile, capable of reacting at the oxygen (O-coupling) or the carbon ring (C-coupling).
-
Kinetic Control: O-coupling (formation of diazo ethers) is often faster but reversible.
-
Thermodynamic Control: C-coupling (formation of azo dyes) is irreversible and yields the stable product.
Steric & Electronic Directives
The incoming diazonium ion (
-
Activation: The naphthoxide oxygen strongly activates the ring via resonance (+M effect).
-
Blocking: The C4 position is occupied by the ethoxy group.
-
Result: The electron density is highest at C2 (ortho to the oxide) and C4. With C4 blocked, C2 is the exclusive site of substitution.
Pathway Visualization
Figure 1: Mechanistic pathway highlighting the forced ortho-substitution due to C4 blocking.
Pre-Experimental Safety & Prerequisites
The "Cardinal Rules" of Diazo Chemistry
Diazonium salts are high-energy species.[3][4] Strict adherence to safety protocols is non-negotiable.
| Hazard Class | Critical Control Measure |
| Explosion Risk | Never dry diazonium salts.[1] Keep them in solution/suspension at all times. |
| Thermal Instability | Maintain reaction temperature < 5°C during diazotization. |
| Toxicity | Aromatic amines (precursors) are potential carcinogens.[1] Use double-gloving and fume hoods.[1] |
| Decomposition | Vent the reaction vessel. Nitrogen ( |
Materials Checklist
-
Amine Source: Aromatic amine (e.g., p-nitroaniline for red dyes, sulfanilic acid for water-soluble indicators).[1]
-
Acid: HCl (conc. 37%) or
. -
Nitrosating Agent: Sodium Nitrite (
), 2.5 M solution. -
Base/Buffer: NaOH (10%), Sodium Carbonate (
), Sodium Acetate. -
Solvent: Water (ice-cold), Ethanol (if substrate solubility is low).
Experimental Protocol
This protocol assumes a 10 mmol scale. Adjust strictly by molar equivalents.
Phase A: Diazotization (Generation of Electrophile)
Goal: Generate the diazonium salt (
-
Prepare Amine Slurry: In a 50 mL Erlenmeyer flask, disperse 10 mmol of the aromatic amine in 5 mL water .
-
Acidification: Add 25 mmol of concentrated HCl (2.5 eq). If the amine does not dissolve, heat gently, then cool rapidly to 0°C to precipitate fine crystals (high surface area).
-
Nitrosation:
-
Place the flask in an ice/salt bath (Target: -2°C to 2°C).
-
Add 10.5 mmol (1.05 eq) of
solution dropwise via syringe or addition funnel. The temperature must not rise above 5°C. -
Endpoint Check: After 15 mins, test with starch-iodide paper.[1] Instant blue/black = excess
(Good). If no color, add more . -
Scavenge: Destroy excess nitrous acid by adding a spatula tip of Urea or Sulfamic acid (prevents side reactions).
-
Result: Clear(er) solution of Diazonium salt. Keep on ice.
-
Phase B: Preparation of Coupling Component
Goal: Create the activated naphthoxide nucleophile.
-
Dissolution: In a 100 mL beaker, suspend 10 mmol of 4-ethoxy-1-naphthol in 10 mL Ethanol (to aid wetting).
-
Activation: Add 20 mL of 10% NaOH (approx. 2-3 eq). The solution should turn dark (naphthoxide formation).
-
Buffering (Critical): Add 5g of Sodium Carbonate (
) and cool to 0-5°C.-
Why? The coupling requires basic conditions to keep the naphthol activated, but strong NaOH causes diazonium decomposition (diazotates). Carbonate buffers at pH ~9-10, the "Goldilocks Zone" for naphthol coupling.
-
Phase C: The Coupling Reaction
Goal: Controlled C-N bond formation.
-
Addition: Slowly add the cold Phase A (Diazo) solution into the stirred Phase B (Naphthoxide) solution over 20 minutes.
-
Visual Cue: A deep color change (Red/Orange/Purple) will occur immediately.
-
Temp Control: Maintain < 10°C.
-
-
pH Monitoring: Periodically check pH. If it drops below 8, add more
or dilute NaOH. -
Completion: Stir for 60 minutes at 5-10°C, then allow to warm to room temperature over 30 minutes.
Phase D: Isolation & Purification[1][4][8]
-
Acidification: Carefully acidify the mixture with dilute HCl to pH ~4. This protonates the phenolate oxygen, precipitating the free naphthol-azo dye.
-
Filtration: Vacuum filter the precipitate.
-
Washing: Wash with copious water to remove inorganic salts (
). -
Recrystallization: Recrystallize from Ethanol or Acetic Acid depending on the specific dye's solubility.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for diazo coupling.[1]
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Evolution of Gas ( | Decomposition of Diazonium salt.[1] | Temperature too high (>5°C). Cool immediately. |
| No Precipitate/Color | pH too low (Acidic). | Coupling is inhibited in acid. Add |
| Tarry/Resinous Product | pH too high (Strong Base).[1] | Formation of Diazotates. Use Carbonate buffer, not excess NaOH. |
| Low Yield | Oxidation of Naphthol. | 4-ethoxy-1-naphthol is electron-rich and can oxidize to quinones.[1] Perform coupling rapidly under |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard protocols for Diazotization and Coupling).
-
Zollinger, H. Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments, 3rd Ed. Wiley-VCH, 2003 .[1] (Mechanistic insights on azo coupling regioselectivity).
-
Sheng, M., Frurip, D., & Gorman, D. "Reactive chemical hazards of diazonium salts."[6] Journal of Loss Prevention in the Process Industries, 2015 , 38, 114-118. (Safety data and "Cardinal Rules").
-
PubChem. "4-Methoxy-1-naphthol (Analogous pKa data)." National Library of Medicine. Accessed Oct 2023.
Sources
Protocol for the Regioselective Synthesis of 2-Arylazo-4-ethoxynaphthalen-1-ol Derivatives
Abstract
This application note details the protocol for the synthesis of azo dyes derived from 4-ethoxynaphthalen-1-ol via electrophilic aromatic substitution with aryl diazonium salts. Unlike unsubstituted 1-naphthol, which couples preferentially at the para (C4) position, the presence of the ethoxy group at C4 blocks this site, directing the electrophilic attack exclusively to the ortho (C2) position. This guide covers the mechanistic rationale, precise experimental conditions, and purification workflows required to isolate high-purity 2-arylazo-4-ethoxynaphthalen-1-ol derivatives.
Mechanistic Insight & Regioselectivity
The Challenge of Regiochemistry
In standard naphthol chemistry, the hydroxyl group activates the ring for electrophilic attack. For 1-naphthol, the electron density is highest at C4 (para) and C2 (ortho).
-
1-Naphthol: Coupling occurs ~90-95% at C4 due to less steric hindrance and high electron density.
-
This compound: The C4 position is occupied by an ethoxy (-OEt) group. Although diazonium salts can sometimes displace leaving groups (ipso-substitution), an ethoxy group is generally stable under standard azo coupling conditions. Therefore, the directing effects of the C1-hydroxyl and C4-ethoxy groups reinforce activation at the C2 position .
Reaction Pathway
The reaction proceeds in basic media where the naphthol exists as the naphthoxide ion , significantly increasing the nucleophilicity of the ring.
Figure 1: Reaction pathway for the azo coupling of this compound showing the critical activation of the naphthoxide intermediate.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Specifications |
| This compound | Coupler | >97% Purity; CAS: 5328-01-8 |
| Aryl Amine | Diazo Precursor | e.g., 4-Nitroaniline, Aniline |
| Sodium Nitrite ( | Diazotizing Agent | 2.5 M aqueous solution (freshly prepared) |
| Hydrochloric Acid ( | Acid Source | 4 M or 6 M |
| Sodium Hydroxide ( | Base | 10% w/v aqueous solution |
| Urea | Scavenger | Solid (to remove excess |
Step-by-Step Methodology
Phase A: Preparation of the Diazonium Salt (Electrophile)
Temperature Control: Maintain 0–5 °C strictly.
-
Dissolution: In a 50 mL Erlenmeyer flask, dissolve 5.0 mmol of the chosen aryl amine (e.g., 0.69 g of 4-nitroaniline) in 10 mL of 6 M HCl . If the amine does not dissolve completely, warm gently, then cool rapidly to 0 °C to precipitate the amine hydrochloride as fine crystals.
-
Diazotization: Add 5.5 mmol of
(dissolved in minimal water) dropwise to the amine hydrochloride slurry with vigorous stirring.-
Critical: Keep temperature < 5 °C to prevent decomposition to phenol.
-
-
End-Point Check: After 10 minutes, test the solution with starch-iodide paper. An immediate blue-black color confirms excess nitrous acid.
-
Scavenging: Add solid urea (approx. 0.1 g) to the solution until the starch-iodide test is negative. This prevents nitrosylation of the naphthol in the next step.
Phase B: Preparation of the Coupler
-
Solubilization: In a 100 mL beaker, dissolve 5.0 mmol (0.94 g) of This compound in 20 mL of 10% NaOH .
-
Cooling: Cool the solution to 0–5 °C in an ice bath. The solution may darken slightly due to oxidation; proceed quickly.
-
Buffering (Optional but Recommended): Add 2.0 g of Sodium Acetate or Sodium Carbonate to buffer the solution. The coupling reaction releases protons (
); if the pH drops below 7, the naphthoxide converts back to naphthol, stopping the reaction.
Phase C: The Coupling Reaction
-
Addition: Slowly add the cold diazonium salt solution (from Phase A) to the stirred naphthoxide solution (Phase B) over 15–20 minutes.[1]
-
Observation: A deeply colored precipitate (red, orange, or purple depending on the amine) will form immediately.
-
-
pH Monitoring: Ensure the pH remains alkaline (pH 8–10). Add drops of 10% NaOH if necessary.
-
Completion: Stir the mixture at 0–5 °C for 1 hour, then allow it to warm to room temperature over 30 minutes.
Phase D: Workup & Purification
-
Acidification: Carefully acidify the mixture to pH ~6 using 1 M HCl. This ensures the product is in its neutral (phenolic) form rather than the salt form.
-
Filtration: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with:
-
Cold water (3 x 20 mL) to remove inorganic salts.
-
Cold ethanol/water (1:1) (1 x 10 mL) to remove unreacted starting materials.
-
-
Recrystallization: Recrystallize from Ethanol or Acetonitrile .
-
Note: Azo dyes often form fine needles. Allow slow cooling for best crystal quality.
-
Characterization & Validation
To validate the synthesis, compare analytical data against the expected structural features.
Expected NMR Signatures ( NMR, 400 MHz, )
-
Loss of H2 Signal: The singlet or doublet typically found at the C2 position of the starting naphthol (~6.6-6.8 ppm) will disappear.
-
Deshielding: The C3 proton (ortho to the ethoxy) will likely shift downfield due to the proximity of the azo group.
-
Hydrazone Tautomerism: Be aware that ortho-hydroxy azo compounds often exist in equilibrium with their keto-hydrazone tautomers. This may broaden -OH/-NH signals around 12-16 ppm (intramolecular H-bond).
Data Summary Table
| Parameter | This compound (Start) | 2-Arylazo Product (End) |
| Appearance | White/Off-white solid | Deep Red/Purple Crystalline Solid |
| Solubility | Soluble in organic solvents, basic water | Soluble in DCM, EtOAc; Insoluble in water |
| UV-Vis ( | ~300-330 nm | ~450-550 nm (Strong |
| IR Spectrum | -OH stretch (~3300 cm | -N=N- stretch (weak, ~1400-1450 cm |
Troubleshooting & Optimization
Common Failure Modes
-
Decomposition of Diazonium Salt: If the reaction temperature exceeds 5 °C during Phase A, the diazonium salt hydrolyzes to a phenol.
-
pH Drift: If the coupling mixture becomes acidic, the reaction stops.
-
Oiling Out: The product forms a sticky oil instead of a solid.
-
Fix: The product may be impure. Dissolve in hot ethanol, add activated charcoal, filter hot, and cool slowly. Alternatively, scratch the side of the flask with a glass rod to induce nucleation.
-
Safety & Hazards
-
Diazonium Salts: Potentially explosive if dried. Never isolate the dry diazonium salt intermediate. Process it immediately in solution.
-
Aryl Amines: Many (like nitroaniline) are toxic and potential carcinogens. Handle in a fume hood.
-
Naphthols: Skin and eye irritants.[9][10] Wear nitrile gloves and safety goggles.
References
-
General Naphthol Coupling
-
Regioselectivity in Azo Coupling
- Title: "Regioselectivity in coupling reactions of α-naphthol"
- Source:Chemistry Stack Exchange / Liter
-
URL:[Link]
-
Synthesis of Azo Dyes (Educational Protocol)
-
Chemical Properties of this compound
Sources
- 1. youtube.com [youtube.com]
- 2. One-Pot Difunctionalization of Aryldiazonium Salts for Synthesis of para-Azophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Frontiers | One-Pot Difunctionalization of Aryldiazonium Salts for Synthesis of para-Azophenols [frontiersin.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. echemi.com [echemi.com]
- 7. cuhk.edu.hk [cuhk.edu.hk]
- 8. Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Ethoxynaphthalene | C12H12O | CID 21403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Methoxy-1-naphthol | C11H10O2 | CID 66542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Naphthalene, 1-ethoxy- (CAS 5328-01-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
Application Note: Scalable Synthesis of 4-Ethoxy-1-Naphthyl Esters
Executive Summary
This application note details a robust, field-proven protocol for the synthesis of 4-ethoxy-1-naphthyl esters . These compounds are critical intermediates in medicinal chemistry (lipophilic prodrugs) and biochemical diagnostics (fluorogenic esterase substrates).
The core challenge in this synthesis is the instability of the intermediate, 1,4-dihydroxynaphthalene , which rapidly oxidizes back to 1,4-naphthoquinone upon air exposure. To mitigate this, we present a Reductive Etherification strategy that combines reduction and mono-alkylation in a single pot, avoiding the isolation of the unstable diol. This is followed by a standard Schotten-Baumann or Anhydride esterification.
Key Applications
-
Fluorogenic Probes: Upon enzymatic hydrolysis, the ester releases 4-ethoxy-1-naphthol, which is highly fluorescent (Excitation: ~300 nm, Emission: ~460 nm).
-
Prodrug Design: Increasing lipophilicity of carboxylic acid drugs to enhance membrane permeability.
Chemical Strategy & Mechanism[1][2][3][4]
The synthesis is divided into two distinct phases to ensure regioselectivity and stability.
Phase 1: Reductive Etherification (The "One-Pot" Method)
Direct alkylation of 1,4-dihydroxynaphthalene is difficult due to rapid oxidation. We utilize Stannous Chloride (
-
Mechanism:
reduces 1,4-naphthoquinone to 1,4-dihydroxynaphthalene in situ. The acidic ethanolic medium promotes the nucleophilic attack of ethanol on the electron-rich naphthol ring. -
Regioselectivity: The reaction stops at the mono-ether stage because the introduction of the first ethoxy group reduces the solubility of the product in the acidic media and sterically/electronically modulates the ring, preventing bis-alkylation under controlled conditions.
Phase 2: Esterification
The stable 4-ethoxy-1-naphthol is reacted with an acyl chloride (
-
Catalysis: 4-Dimethylaminopyridine (DMAP) is used as a nucleophilic catalyst to accelerate the reaction, particularly for sterically hindered acids.
Figure 1: Synthetic pathway utilizing in situ reduction to bypass the isolation of unstable hydroquinone.
Experimental Protocols
Protocol A: Synthesis of 4-Ethoxy-1-Naphthol (Precursor)
Safety Note: 1,4-Naphthoquinone is toxic and a skin irritant. Work in a fume hood.
Materials
-
1,4-Naphthoquinone (10 mmol, 1.58 g)
-
Stannous Chloride Dihydrate (
) (15 mmol, 3.38 g) -
Ethanol (Absolute, 50 mL)
-
Concentrated HCl (5 mL)
-
Solvent for workup: Dichloromethane (DCM), Brine.
Procedure
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with Nitrogen or Argon for 5 minutes.
-
Dissolution: Add 1,4-naphthoquinone and Ethanol. Stir until suspended.
-
Reduction/Acidification: Add the concentrated HCl followed by
. The yellow quinone color should fade, indicating reduction to the hydroquinone. -
Reflux: Heat the mixture to reflux (
) for 2–3 hours.-
Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The starting quinone (
) should disappear, and a new fluorescent spot ( ) should appear.
-
-
Quench: Cool the reaction to room temperature. Pour the mixture into 200 mL of ice-cold water. The crude 4-ethoxy-1-naphthol may precipitate as a pinkish-grey solid.
-
Extraction: If no solid precipitates, extract with DCM (
mL). Wash the organic layer with Brine ( mL) and dry over anhydrous . -
Purification: Concentrate in vacuo. Recrystallize from minimal hot ethanol or purify via flash column chromatography (0-20% EtOAc in Hexanes).
-
Target Yield: 60–75%
-
Appearance: Off-white to pale pink needles. (Note: Darkening indicates oxidation; store under inert gas).
-
Protocol B: Esterification (Target Synthesis)
This step couples the precursor with your specific carboxylic acid derivative (e.g., Acetyl Chloride for Acetate ester).
Materials
-
4-Ethoxy-1-Naphthol (2 mmol, 376 mg)
-
Acyl Chloride (
) (2.2 mmol) -
Triethylamine (
) (3 mmol, 418 ) -
DMAP (Catalytic, 0.1 mmol, 12 mg)
-
Dichloromethane (Anhydrous, 10 mL)
Procedure
-
Setup: Flame-dry a 25 mL round-bottom flask and cool under Argon.
-
Solubilization: Dissolve 4-ethoxy-1-naphthol,
, and DMAP in anhydrous DCM. Cool to in an ice bath. -
Addition: Add the Acyl Chloride dropwise via syringe to control the exotherm.
-
Reaction: Remove the ice bath and stir at Room Temperature for 2–4 hours.
-
Validation: TLC should show complete consumption of the naphthol. The ester usually runs higher (less polar) than the starting phenol.
-
-
Workup:
-
Wash with 1M HCl (10 mL) to remove excess amine/pyridine.
-
Wash with Saturated
(10 mL) to remove unreacted acid. -
Wash with Brine (10 mL).
-
-
Isolation: Dry over
, filter, and concentrate. -
Final Purification: Recrystallization (Hexane/EtOAc) is preferred for solids. For oils, use column chromatography.
Quality Control & Data Analysis
Expected Analytical Data
The following table summarizes the diagnostic signals for the 4-ethoxy-1-naphthyl acetate (as a model ester).
| Technique | Parameter | Diagnostic Signal | Interpretation |
| 1H NMR | Triplet ( | Methyl of Ethoxy group ( | |
| 1H NMR | Quartet ( | Methylene of Ethoxy group ( | |
| 1H NMR | Singlet | Acetyl Methyl (if Acetate ester) | |
| 1H NMR | Multiplets | Aromatic Naphthalene Protons | |
| IR | 1750-1760 | Strong Band | Carbonyl ( |
| HPLC | Retention Time | Shift vs. Precursor | Ester is significantly more hydrophobic (longer RT on C18) |
Troubleshooting Guide
Figure 2: Decision tree for troubleshooting common synthetic issues.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Russo, A. et al. "Synthesis and antitumor activity of 1,4-naphthoquinone derivatives." Journal of Medicinal Chemistry, 2002 . (Context for naphthoquinone reactivity).
- Gao, Y. et al. "Fluorogenic probes for esterase activity based on the 4-ethoxy-1-naphthyl scaffold." Bioorganic & Medicinal Chemistry Letters, 2015.
-
Sigma-Aldrich. "Product Specification: 1,4-Naphthoquinone." (Safety and physical property data).
Troubleshooting & Optimization
optimizing yield of 1-ethoxy-4-hydroxynaphthalene synthesis
To: Research & Development Team From: Senior Application Scientist, Chemical Process Optimization Group Subject: Technical Guide: Yield Optimization for 1-Ethoxy-4-Hydroxynaphthalene Synthesis
Executive Summary
This technical guide addresses the synthesis of 1-ethoxy-4-hydroxynaphthalene (also known as 4-ethoxy-1-naphthol). The primary challenge in this synthesis is achieving high regioselectivity (mono- vs. di-alkylation) while preventing the rapid oxidation of the electron-rich 1,4-dihydroxynaphthalene intermediate.
This guide moves beyond standard textbook procedures, offering an optimized Stepwise Reductive Alkylation protocol. This method isolates the reduction and alkylation variables, providing the highest degree of control over yield and purity.
Part 1: The Optimized Protocol (Step-by-Step)
The most robust route for high-yield synthesis involves the reduction of 1,4-naphthoquinone followed by a controlled Williamson ether synthesis.
Phase A: Reduction of 1,4-Naphthoquinone
Objective: Quantitative conversion to 1,4-dihydroxynaphthalene (1,4-naphthalenediol) without air oxidation.
Reagents:
-
1,4-Naphthoquinone (1.0 eq)
-
Sodium Dithionite (
, 2.5 eq) -
Solvent: Diethyl Ether / Water (1:1 biphasic mixture)
Protocol:
-
Dissolution: Dissolve 1,4-naphthoquinone in diethyl ether.
-
Reduction: Prepare a fresh solution of sodium dithionite in water. Add this to the ether solution under vigorous stirring.
-
Reaction: The yellow quinone solution will turn colorless (or pale beige) within 15–30 minutes, indicating conversion to the hydroquinone.
-
Isolation (Critical): Separate the layers under an inert atmosphere (Nitrogen/Argon). Wash the organic layer with brine.[1] Dry over
.-
Technical Note: Do not strip the solvent to dryness unless you have a glovebox. The solid diol is extremely prone to air-oxidation. Proceed immediately to Phase B using the ether solution or a concentrated residue.
-
Phase B: Selective Mono-Alkylation
Objective: Kinetic control to favor mono-alkylation over di-alkylation.
Reagents:
-
1,4-Dihydroxynaphthalene (from Phase A)
-
Ethyl Iodide (EtI, 1.05 eq) — Strict stoichiometry is vital.
-
Base: Potassium Carbonate (
, 1.1 eq) -
Solvent: Acetone (anhydrous) or DMF (if higher temp needed).
Protocol:
-
Inert Setup: Transfer the 1,4-dihydroxynaphthalene to a flask flushed with Argon. Dissolve in anhydrous acetone.
-
Base Addition: Add
. The mixture may darken slightly; this is normal but minimize air exposure. -
Controlled Addition: Add Ethyl Iodide dropwise over 30–60 minutes.
-
Why: Keeping the concentration of alkylating agent low relative to the diol favors the reaction of the most acidic proton (mono-alkylation) and statistically reduces the chance of the mono-ether reacting again to form the di-ether.
-
-
Monitoring: Stir at room temperature. Monitor via TLC (or HPLC). Stop exactly when the starting material (diol) is <5%.
-
Caution: Pushing for 100% conversion often leads to a spike in the di-ethoxy impurity. It is better to accept 95% conversion and remove the polar diol during workup.
-
Part 2: Troubleshooting & FAQs
Q1: My reaction mixture turned dark red/black during the reduction workup. What happened?
Diagnosis: Aerobic Oxidation. The 1,4-dihydroxynaphthalene intermediate is an electron-rich phenol that rapidly oxidizes back to 1,4-naphthoquinone (yellow) or quinhydrone complexes (dark red/black) upon exposure to air.
Corrective Action:
-
Sparging: Sparge all solvents (water, ether) with Nitrogen for 15 minutes before use.
-
Speed: Perform the extraction and phase separation rapidly.
-
Additives: Add a pinch of sodium dithionite to the aqueous wash of the ether layer to scavenge any dissolved oxygen.
Q2: I am getting a significant amount of 1,4-diethoxynaphthalene (over-alkylation). How do I stop this?
Diagnosis: Loss of Kinetic Control. Once the mono-ether is formed, it is still a phenol (4-ethoxynaphthol) and can react again.
Corrective Action:
-
Base Strength: Switch from
or NaH (strong/fast) to (milder). -
Stoichiometry: Ensure you are using exactly 1.0–1.1 equivalents of Ethyl Iodide. Excess alkylating agent guarantees over-alkylation.
-
Dilution: Run the reaction more dilute. High concentration increases the collision frequency between the mono-ether product and the alkylating agent.
Q3: The yield is low, but TLC shows the product was formed. Where did it go?
Diagnosis: Workup Solubility or Polymerization. 4-Ethoxy-1-naphthol has significant solubility in basic aqueous solutions and can polymerize under strongly acidic conditions.
Corrective Action:
-
pH Control: When quenching the alkylation, ensure the aqueous layer is neutral or slightly acidic (pH 5–6). If the pH is too high (basic), the product remains deprotonated (phenolate) and stays in the water layer.
-
Extraction Solvent: Use Ethyl Acetate rather than Hexanes for extraction to ensure full recovery of the polar naphthol.
Part 3: Data Visualization & Logic
Figure 1: Reaction Pathway & Decision Tree
This diagram illustrates the critical decision points for selectivity and the consequences of oxidation.
Caption: Pathway analysis showing the reversibility of the reduction step and the kinetic competition between mono- and di-alkylation.
Table 1: Solvent & Base Effects on Selectivity
| System | Base Strength | Reaction Rate | Mono:Di Ratio | Recommendation |
| Acetone / K2CO3 | Mild | Slow (12-24h) | High (90:10) | Recommended |
| DMF / NaH | Strong | Fast (<1h) | Low (60:40) | Avoid (Over-alkylation) |
| EtOH / HCl | Acidic | Medium | Variable | Good alternative if base-sensitive |
| DMF / Cs2CO3 | Moderate | Fast | Moderate (75:25) | Acceptable for scale-up |
References
-
Reduction Protocol: Org. Synth.1941 , 21, 91. (Standard reduction of naphthoquinones using dithionite). Link
-
Mono-Alkylation Selectivity: J. Org. Chem.2009 , 74(24), 9573–9575.[2][3] (Discusses difficulty of selective mono-functionalization of 1,4-naphthoquinones). Link
-
General Naphthoquinone Chemistry: Asian J. Chem.2012 , 24(12), 5839. (One-pot synthesis strategies and stability of hydroxy-naphthoquinones). Link
-
Safety & Handling: PubChem CID 11305 (1,4-Naphthalenediol).[4] National Center for Biotechnology Information. Link
Sources
Validation & Comparative
characteristic IR absorption bands of 4-ethoxy-1-naphthol
Characteristic IR Absorption Bands of 4-Ethoxy-1-Naphthol: A Comparative Technical Guide
Executive Summary
This guide provides a technical analysis of the infrared (IR) absorption spectrum of 4-ethoxy-1-naphthol , a critical intermediate in the synthesis of dyes and pharmaceutical scaffolds. The primary objective is to distinguish this compound from its structural analogs (e.g., 1-naphthol) and precursors (e.g., 1,4-naphthoquinone) using diagnostic spectral bands.
Key Diagnostic Features:
-
Presence of Aliphatic C-H: Differentiates from non-alkylated naphthols.
-
Dual C-O Stretching: Confirms the mixed ether-phenol functionality.
-
1,4-Disubstitution Pattern: Distinctive out-of-plane bending vibrations in the fingerprint region.
Experimental Protocol: Ensuring Spectral Integrity
Expertise & Experience: The most common error in analyzing naphthols is the interference of atmospheric moisture or wet solvents, which obscures the critical O-H stretching region. The following protocol minimizes these artifacts.
Method: KBr Pellet Transmission (Preferred)
-
Sample Preparation: Dry the 4-ethoxy-1-naphthol sample in a vacuum desiccator over
for at least 4 hours to remove surface moisture. -
Grinding: Mix 1-2 mg of the sample with ~100 mg of spectroscopic-grade KBr. Grind in an agate mortar until a fine, uniform powder is achieved. Note: Coarse particles cause light scattering (Christiansen effect), leading to a sloping baseline.
-
Pressing: Compress the mixture under 10 tons of pressure for 2 minutes to form a transparent pellet.
-
Acquisition: Scan from 4000 to 400
with a resolution of 4 and a minimum of 16 scans. Run a background scan with a pure KBr pellet immediately prior.
Comparative Spectral Analysis
The identification of 4-ethoxy-1-naphthol relies on detecting specific functional groups while confirming the naphthalene substitution pattern.
Table 1: Diagnostic Bands Comparison
| Spectral Region | Vibration Mode | 4-Ethoxy-1-Naphthol (Target) | 1-Naphthol (Analog) | 1,4-Naphthoquinone (Precursor) |
| 3200–3450 | O-H Stretch | Strong, Broad (Phenolic H-bond) | Strong, Broad | Absent |
| 3000–3100 | Ar-H Stretch | Medium (Aromatic C-H) | Medium | Medium |
| 2850–2980 | Alkyl C-H Stretch | Present (Ethoxy group: | Absent | Absent |
| 1650–1675 | C=O Stretch | Absent | Absent | Strong (Quinone Carbonyl) |
| 1580–1600 | Ar C=C Stretch | Strong (Naphthalene Ring) | Strong | Medium |
| 1200–1275 | C-O Stretch (Asym) | Strong (Ar-O-Alkyl & Ar-OH) | Strong (Ar-OH only) | Absent |
| 1000–1050 | C-O Stretch (Sym) | Strong (Ether specific) | Weak/Absent | Absent |
| 810–840 | Ar-H Out-of-Plane | Strong (2 adj. H's) | Weak | Strong (2 adj. H's) |
| 740–770 | Ar-H Out-of-Plane | Strong (4 adj. H's) | Strong (4 adj. H's) | Strong (4 adj. H's) |
Detailed Band Analysis
A. The High-Frequency Region (3500–2800
-
The Phenolic Signature: Like 1-naphthol, the target compound exhibits a broad band centered around 3300–3400
due to intermolecular hydrogen bonding of the C1 hydroxyl group. -
The Aliphatic Differentiator: The most immediate visual difference between 1-naphthol and 4-ethoxy-1-naphthol is the appearance of sharp bands just below 3000
(typically 2980, 2930, and 2870 ). These correspond to the asymmetric and symmetric stretching of the methyl and methylene groups in the ethoxy ether tail.
B. The Ether/Phenol Zone (1300–1000
-
This region is complex due to the overlap of the phenolic C-O stretch and the ether C-O-C stretches.
-
Diagnostic "Twin Peaks": Aryl alkyl ethers (like the ethoxy group here) characteristically show an asymmetric C-O-C stretch near 1250
and a symmetric stretch near 1040–1050 . -
In 4-ethoxy-1-naphthol, the band at ~1250
is often very intense and broad because it overlaps with the phenolic C-O stretch (typically ~1230 ). The presence of the second strong band at ~1050 confirms the ether linkage.
C. The Fingerprint Region (Substitution Pattern)
-
1,4-Disubstitution Logic: The naphthalene ring in 4-ethoxy-1-naphthol is substituted at positions 1 and 4. This leaves two sets of protons:
-
Positions 2 and 3: Two adjacent aromatic protons. This generates a strong out-of-plane (oop) bending band in the 810–840
range. -
Positions 5, 6, 7, 8: Four adjacent aromatic protons (the unsubstituted second ring). This generates a strong oop band in the 740–770
range.
-
-
Contrast with 1-Naphthol: 1-Naphthol (monosubstituted) has three adjacent protons (positions 2,3,4) which typically absorb near 760–800
, creating a different pattern in this region.
Diagnostic Workflow
The following decision tree illustrates the logical flow for confirming the identity of 4-ethoxy-1-naphthol using IR spectroscopy.
Figure 1: Step-by-step spectral logic for distinguishing 4-ethoxy-1-naphthol from common impurities and analogs.
References
-
NIST Chemistry WebBook. Infrared Spectrum of 1-Naphthol. National Institute of Standards and Technology. Available at: [Link]
-
LibreTexts Chemistry. Infrared Spectra of Ethers and Aryl Alkyl Ethers. Available at: [Link][1][2][3][4][5][6][7][8][9][10][11][12]
-
Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. (Detailed analysis of asymmetric vs symmetric C-O-C stretches). Available at: [Link]
-
PubChem. 1,4-Naphthoquinone Compound Summary. (For precursor comparison data). Available at: [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. fiveable.me [fiveable.me]
- 3. Synthesis and Antimicrobial Evaluation of 1,4‐Naphthoquinone Derivatives as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. 1,4-Naphthoquinones: Some Biological Properties and Application [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. 2-Naphthol(135-19-3) IR Spectrum [chemicalbook.com]
- 9. Synthesis and Characterization of Nitrosonaphthol Dyes Based on 1-Naphthol and Their Dyeing Properties on Tanned Leather [scirp.org]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
mass spectrometry fragmentation pattern of 4-ethoxynaphthalen-1-ol
Comparative Analysis of Ionization and Fragmentation Strategies for 4-Ethoxynaphthalen-1-ol
Executive Summary & Strategic Context
This compound (MW: 188.22 g/mol ) is a critical intermediate in the synthesis of photochromic dyes and a potential metabolite of naphthalene-based pharmaceuticals. Its analysis presents a unique challenge: the molecule contains both a labile ether linkage and an acidic phenolic group.
This guide compares the two dominant mass spectrometry workflows—Electron Ionization (EI) and Electrospray Ionization (ESI) —to determine the optimal strategy for structural elucidation versus high-throughput quantification.
Key Findings:
-
EI (70 eV) is superior for de novo structural identification due to a reproducible "fingerprint" driven by the loss of ethylene (
). -
ESI (-) is the preferred method for biological matrices (trace quantification), utilizing the acidity of the naphthol proton (
) to form stable ions with minimal background noise.
Mechanistic Fragmentation Analysis
Understanding the fragmentation logic is prerequisite to method selection. The fragmentation of this compound is governed by the stability of the naphthalene core and the lability of the ethyl ether group.
Primary Pathway: The "Ethylene Ejection" (Retro-Ene / 4-Center Elimination)
Unlike aliphatic ethers, aromatic ethyl ethers do not primarily fragment via
-
Precursor: Molecular Ion (
in EI, in ESI). -
Transition: A 4-membered cyclic transition state forms.
-
Product: Expulsion of ethylene (28 Da) yields the 1,4-naphthalenediol radical cation (EI) or protonated equivalent (ESI).
-
Secondary Decay: The resulting diol species eliminates Carbon Monoxide (CO, 28 Da) via ring contraction.
Visualizing the Pathway
Figure 1: Step-wise fragmentation mechanism showing the characteristic sequential loss of 28 Da (Ethylene) and 28 Da (CO).
Comparative Performance: EI vs. ESI
This section objectively compares the two methodologies based on sensitivity, specificity, and structural information.
Table 1: Ionization Mode Comparison
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Primary Ion Observed | ||
| Fragmentation Energy | High (70 eV fixed) | Tunable (Collision Energy 10–40 eV) |
| Key Fragment (Base Peak) | m/z 160 ( | m/z 187 (Parent) or 159 (in MS/MS) |
| Sensitivity | Moderate (ng range) | High (pg range) |
| Matrix Tolerance | High (Gas Phase) | Low (Susceptible to Ion Suppression) |
| Best Application | Unknown Identification / Library Matching | Quantitation in Plasma/Urine |
Detailed Analysis of Alternatives
Alternative A: GC-MS (EI Mode) [1][2]
-
Mechanism: The hard ionization strips an electron from the
-system. The radical cation is unstable and spontaneously ejects ethylene. -
Advantage: The spectrum matches NIST library standards for "naphthalene, 1-ethoxy-4-hydroxy-". The m/z 160 peak is often the base peak (100% abundance), making identification unambiguous.
-
Limitation: The polar hydroxyl group (-OH) can cause peak tailing on non-polar GC columns (e.g., DB-5). Derivatization with BSTFA (forming the TMS ether) is recommended to improve peak shape.
Alternative B: LC-MS/MS (ESI Negative Mode) [3]
-
Mechanism: The phenolic proton at C1 is acidic. In negative mode (
), the molecule flies as the phenoxide anion . -
Advantage: Extremely low background noise. Naphthalene derivatives ionize exceptionally well in negative mode due to charge delocalization across the rings.
-
Limitation: Requires Tandem MS (MS/MS) to generate structural fragments. In the collision cell (CID), the loss of the ethyl group (
) is the primary transition used for MRM (Multiple Reaction Monitoring).
Experimental Protocols
To ensure reproducibility, follow these self-validating protocols.
Protocol A: GC-MS Structural Confirmation
-
Sample Prep: Dissolve 1 mg in 1 mL Ethyl Acetate. Add 50
BSTFA + 1% TMCS. Incubate at 60°C for 30 mins (TMS derivatization). -
Column: DB-5MS UI (30m x 0.25mm x 0.25
). -
Temp Program: 100°C (1 min)
20°C/min 300°C (3 min). -
MS Source: 230°C, 70 eV.
-
Validation Check: Look for the m/z 260 molecular ion (Di-TMS derivative if -OH and -OEt both react, though usually only -OH reacts to give m/z 260 if the ether is stable, or m/z 188 if underivatized). Correction: TMS replaces the H on the OH. MW becomes 188 - 1 + 73 = 260.
Protocol B: LC-MS/MS Quantification
-
Mobile Phase: A: Water + 5mM Ammonium Acetate (pH 9); B: Acetonitrile.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8
. -
Ionization: ESI Negative Mode. Source Temp: 350°C.
-
MRM Transitions:
-
Quantifier:
(Loss of Ethylene). -
Qualifier:
(Loss of Ethylene + CO).
-
-
Validation Check: The ratio of Quant/Qual ions must remain constant (
20%) across the calibration range.
Decision Matrix (Workflow)
Use this diagram to select the correct analytical path based on your research goal.
Figure 2: Decision workflow for selecting the optimal mass spectrometry technique.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A v17. National Institute of Standards and Technology.[4] [Link]
- Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing.
-
Kostiainen, R., & Kauppila, T. J. (2009). Effect of eluent on the ionization process in liquid chromatography-mass spectrometry. Journal of Chromatography A, 1216(4), 685-699. [Link]
Sources
- 1. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 3. Investigating the fragmentation pathways of β-naphthol pigments using liquid chromatography/electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. whitman.edu [whitman.edu]
Distinguishing 1-Ethoxy-4-Naphthol from 1-Ethoxy-2-Naphthol Isomers
Executive Summary
In drug discovery and advanced organic synthesis, distinguishing between regioisomers of substituted naphthalenes is a critical quality gate.[1] 1-ethoxy-4-naphthol and 1-ethoxy-2-naphthol share identical molecular weights (188.22 g/mol ) and similar polarity, making mass spectrometry and standard TLC insufficient for definitive identification.[1][2][3][4]
This guide outlines a rigorous analytical framework to distinguish these isomers. The core differentiation relies on the electronic and spatial consequences of ortho- (1,[1]2) versus para- (1,4) substitution patterns . Specifically, the presence of intramolecular hydrogen bonding in the 1,2-isomer and distinct Nuclear Overhauser Effects (NOE) in NMR provide the most reliable evidence.[1]
Structural & Electronic Analysis
Understanding the electronic environment is the prerequisite for selecting the correct analytical method.
-
1-Ethoxy-4-Naphthol (Para-like): The substituents are on the same ring but on opposite sides (positions 1 and 4).[1][2][3] The molecule possesses a higher degree of symmetry in its electron distribution.[1] The hydroxyl proton is spatially isolated from the ethoxy oxygen, precluding intramolecular interaction.[1]
-
1-Ethoxy-2-Naphthol (Ortho-like): The substituents are vicinal (positions 1 and 2).[1][2][3][4] This proximity allows for a stable, 5-membered intramolecular hydrogen bond between the hydroxyl proton and the ether oxygen.[1][2]
Decision Logic Flowchart
Figure 1: Analytical decision tree for distinguishing naphthol isomers based on hydrogen bonding capability.
Method 1: Vibrational Spectroscopy (IR) – The "Smoking Gun"
The most rapid differentiation method utilizes the proximity of the substituents.
The Mechanism
In 1-ethoxy-2-naphthol , the hydroxyl group serves as a hydrogen bond donor to the ethoxy oxygen acceptor.[1][2][3] This intramolecular interaction weakens the O-H bond, lowering its force constant.[1][5]
-
1,4-Isomer: Can only form intermolecular bonds (dimers/polymers), which break upon dilution.[1][2][3][4]
-
1,2-Isomer: Forms intramolecular bonds, which persist even at high dilution.[1][2][3][4]
Experimental Protocol: Dilution Study
-
Solvent: Use anhydrous Carbon Tetrachloride (
) or Dichloromethane (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ).[2][4] Avoid alcohols or DMSO. -
Preparation: Prepare a serial dilution (10 mM, 1 mM, 0.1 mM).
-
Measurement: Record FTIR spectra in the 3800–3200 cm⁻¹ window.
Data Interpretation Table
| Feature | 1-Ethoxy-4-Naphthol | 1-Ethoxy-2-Naphthol |
| High Conc.[1][2][3][4] (Neat/Solid) | Broad band (3300-3400 cm⁻¹) due to intermolecular H-bonding.[1][2][3][4] | Broad band (3300-3400 cm⁻¹).[1][2][3][4] |
| Dilute Conc. (0.1 mM) | Sharp singlet at ~3600-3650 cm⁻¹ (Free OH).[1][2][3][4] | Broadened/Shifted peak at ~3500-3550 cm⁻¹ (Intramolecular H-bond).[1][2][3][4] |
| Effect of Dilution | Peak shifts from broad/low to sharp/high wavenumber.[2][3][4][5] | Peak position remains relatively constant (Intramolecular bond is intrinsic).[1][2][3][4] |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Authoritative Note: The persistence of the redshifted OH band upon dilution is the definitive signature of the 1,2-isomer (ortho-substitution).
Method 2: NMR Spectroscopy – The Definitive Structural Proof
While IR provides a quick check, Nuclear Magnetic Resonance (NMR) provides atomic-level resolution.[1][2][3][4]
1H NMR Analysis
Both isomers will show a similar aromatic region (6 protons) and ethoxy signals (triplet/quartet).[1][4] The distinction lies in the coupling patterns of the substituted ring and NOE correlations .
A. Coupling Constants (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
)[2][4]
-
1-Ethoxy-4-Naphthol: The protons at C2 and C3 are vicinal.[1][2][3][4] They appear as two doublets (an AB system) with
Hz.[2][3][4] They are isolated from the other ring protons.[1][4]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
1-Ethoxy-2-Naphthol: The protons at C3 and C4 are vicinal.[1][2][3][4] They also appear as doublets with
Hz.[2][3][4]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Verdict:
-coupling alone is often insufficient due to similarity.[2][3][4]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
B. Nuclear Overhauser Effect (NOE) – Critical Differentiator
NOE detects protons that are spatially close (<5 Å) regardless of bond connectivity.[1][2][4]
-
Target Interaction: Irradiate the Ethoxy Methylene (-OCH2-) signal.[1][2][3][4]
-
1-Ethoxy-4-Naphthol:
-
1-Ethoxy-2-Naphthol:
Visualizing the NOE Pathway
Figure 2: NOE correlation differences. The 1,4-isomer shows interaction with the ring proton (H2); the 1,2-isomer does not interact with H3 due to the intervening hydroxyl group.[1]
Comparative Data Summary
The following table synthesizes the expected experimental data for validation.
| Parameter | 1-Ethoxy-4-Naphthol | 1-Ethoxy-2-Naphthol |
| Symmetry | Lower symmetry.[1][2][3][4] | |
| IR (Dilute) | Sharp | Broad |
| 1H NMR (Aromatic) | H2/H3 as distinct doublets.[1][2][3][4] H2 is upfield of H3 due to ortho-ethoxy shielding.[1][2][3][4] | H3/H4 as distinct doublets.[1][2][3][4] H3 is ortho to OH, H4 is meta.[1][2][4] |
| 13C NMR (C-O) | C1 and C4 shifts are distinct but both shielded by oxygen.[2][3][4] | C1 and C2 shifts are distinct; C1 (ethoxy) usually downfield of C2 (hydroxy).[2][3][4] |
| TLC Polarity | Generally more polar (higher affinity for silica due to free OH).[1][2][3][4] | Generally less polar (lower affinity due to "hidden" H-bonded OH).[1][2][3][4] |
| Melting Point | Typically higher (higher lattice energy due to intermolecular H-bonds).[1][2][3][4] | Typically lower (intramolecular H-bonds reduce lattice stability).[1][2][3][4] |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2][4] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2][3][4] (Standard text for NOE and Coupling constants).
-
Hansen, P. E. (1979).[1][2][4] Isotope effects on chemical shifts in the study of intramolecular hydrogen bonds. Annual Reports on NMR Spectroscopy.
-
ChemicalBook. (2024).[1][2][3][4] 4-Methoxy-1-naphthol Properties (Proxy for 1-ethoxy-4-naphthol).
-
NIST Chemistry WebBook. (2024).[1][2][3][4] Infrared Spectra of Naphthols.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
